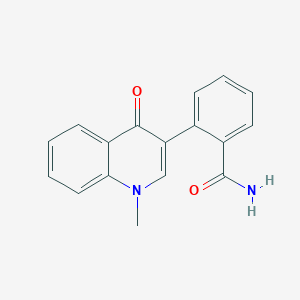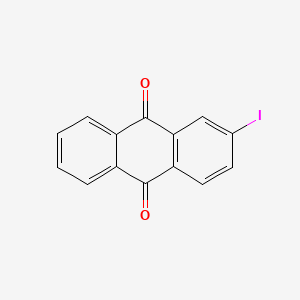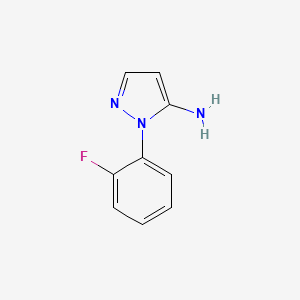
5,5'-(Carbonylbis(azanediyl))diisophthalic acid
Vue d'ensemble
Description
5,5’-(Carbonylbis(azanediyl))diisophthalic acid is an organic compound with the molecular formula C17H12N2O9 It is a derivative of isophthalic acid, featuring two isophthalic acid moieties connected by a carbonylbis(azanediyl) linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Carbonylbis(azanediyl))diisophthalic acid typically involves the reaction of isophthalic acid derivatives with a carbonylbis(azanediyl) linker. One common method is the condensation reaction between isophthalic acid and a diamine compound in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions in an organic solvent such as dimethylformamide or dimethyl sulfoxide.
Industrial Production Methods
Industrial production of 5,5’-(Carbonylbis(azanediyl))diisophthalic acid follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
5,5’-(Carbonylbis(azanediyl))diisophthalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, resulting in the formation of dihydroxy derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like nitric acid, bromine, and sulfuric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Nitrated, halogenated, and sulfonated derivatives.
Applications De Recherche Scientifique
5,5’-(Carbonylbis(azanediyl))diisophthalic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or ligand in biological assays.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mécanisme D'action
The mechanism of action of 5,5’-(Carbonylbis(azanediyl))diisophthalic acid involves its interaction with specific molecular targets and pathways. The compound’s carbonyl and amine groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. Its aromatic rings can participate in π-π interactions, affecting molecular recognition and binding events.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isophthalic acid: A simpler derivative with two carboxylic acid groups on the benzene ring.
Terephthalic acid: An isomer of isophthalic acid with carboxylic acid groups in the para position.
Phthalic acid: Another isomer with carboxylic acid groups in the ortho position.
Uniqueness
5,5’-(Carbonylbis(azanediyl))diisophthalic acid is unique due to its carbonylbis(azanediyl) linker, which imparts distinct structural and chemical properties. This linker allows for the formation of more complex molecular architectures and enhances the compound’s potential for various applications in research and industry.
Propriétés
IUPAC Name |
5-[(3,5-dicarboxyphenyl)carbamoylamino]benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O9/c20-13(21)7-1-8(14(22)23)4-11(3-7)18-17(28)19-12-5-9(15(24)25)2-10(6-12)16(26)27/h1-6H,(H,20,21)(H,22,23)(H,24,25)(H,26,27)(H2,18,19,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRBVHIQLGZJJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)NC(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromo-1-[chloro(difluoro)-methoxy]-2-fluoro-benzene](/img/structure/B3078823.png)




![(5Z)-5-[(3-bromo-4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3078859.png)



![tert-Butyl 4-[3-(4-bromophenyl)ureido]piperidine-1-carboxylate](/img/structure/B3078878.png)

![1-[(4-Methoxyphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B3078905.png)


